molecular formula C10H14BFO3 B14029830 (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid

Cat. No.: B14029830
M. Wt: 212.03 g/mol
InChI Key: SXCSTKVAYUMLAH-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with fluorine (position 2), a methyl group (position 3), and a propoxy group (position 6). Boronic acids are widely utilized in medicinal chemistry, materials science, and sensing applications due to their ability to form reversible covalent bonds with diols and amines .

Properties

Molecular Formula

C10H14BFO3

Molecular Weight

212.03 g/mol

IUPAC Name

(2-fluoro-3-methyl-6-propoxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5,13-14H,3,6H2,1-2H3

InChI Key

SXCSTKVAYUMLAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OCCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a suitable partner molecule. This complex can then undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity, pKa, and binding affinity of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Predicted pKa* Applications
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid 2-F, 3-CH₃, 6-OCH₂CH₂CH₃ Boronic acid, Propoxy, Methyl ~212.0 ~7.5–8.5 Sensors, Drug delivery
(2-Fluoro-6-methoxy-3-(trifluoromethyl)phenyl)boronic acid () 2-F, 6-OCH₃, 3-CF₃ Boronic acid, Methoxy, CF₃ ~258.8 ~6.5–7.5 Enzyme inhibitors
[2,6-Dichloro-3-(trifluoromethyl)phenyl]boronic acid () 2-Cl, 6-Cl, 3-CF₃ Boronic acid, Cl, CF₃ ~258.8 ~6.0–7.0 Polymer synthesis
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid () 6-Br, 2-F, 3-COOCH₃ Boronic acid, Br, Methoxycarbonyl ~293.9 ~5.5–6.5 Bioimaging, Catalysis

*Predicted pKa based on substituent effects: Electron-withdrawing groups (F, Cl, CF₃, COOCH₃) lower pKa, while electron-donating groups (OCH₃, OCH₂CH₂CH₃) raise it .

Reactivity and Binding Affinity

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and methoxycarbonyl (-COOCH₃) groups in analogs significantly lower pKa (~6.0–6.5), enhancing reactivity at physiological pH compared to the target compound (~7.5–8.5). This makes them more suitable for applications requiring rapid diol binding, such as glucose sensing .
  • Lipophilicity : The propoxy group enhances lipophilicity compared to methoxy or polar substituents (e.g., -COOCH₃), favoring membrane permeability in drug delivery systems .

Stability and Pharmacokinetics

  • Hydrolytic Stability : Halogenated analogs (e.g., Br, Cl) may exhibit lower hydrolytic stability due to electron-withdrawing effects accelerating boroxine formation . The target compound’s methyl and propoxy groups likely improve stability in aqueous media.
  • In Vivo Performance : Peptide boronic acids with urea scaffolds (e.g., ) show enhanced pharmacokinetics compared to ester-linked analogs. While the target compound lacks peptide bonds, its lipophilic propoxy group may extend half-life in biological systems .

Sensor Development

Boronic acids with lower pKa (e.g., trifluoromethyl-substituted analogs) are preferred for glucose sensing due to stronger diol binding at neutral pH . However, the target compound’s moderate pKa and steric bulk may make it suitable for detecting bulkier analytes like catecholamines .

Medicinal Chemistry

The trifluoromethyl-substituted analog () has shown promise as a proteasome inhibitor, while the target compound’s propoxy group could optimize tissue penetration in drug candidates .

Material Science

Halogenated boronic acids (e.g., ) are used in polymer synthesis for their electron-deficient boron centers, whereas the target compound’s balanced electronic profile may suit flexible film fabrication .

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